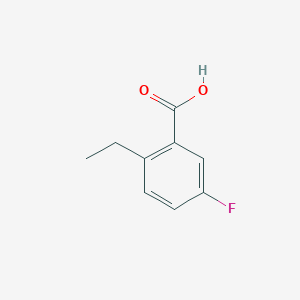

2-Ethyl-5-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

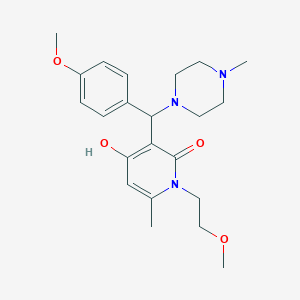

2-Ethyl-5-fluorobenzoic acid is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 . It is a derivative of benzoic acid, which is an aromatic carboxylic acid .

Synthesis Analysis

The synthesis of 2-fluorobenzoic acids can be achieved by nucleophilic fluorination of 1-arylbenziodoxolones . The reaction conditions include the use of fluoride salts in polar aprotic solvents .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) . This indicates that the molecule consists of a benzene ring substituted with a fluorine atom, an ethyl group, and a carboxylic acid group .Physical and Chemical Properties Analysis

This compound is a powder that should be stored at room temperature .Applications De Recherche Scientifique

Synthesis of Guanine-Mimetic Compounds

2-Ethyl-5-fluorobenzoic acid plays a crucial role in the synthesis of guanine-mimetic libraries, showcasing its importance in the creation of compounds mimicking biological molecules. This application underscores the acid's versatility in facilitating the synthesis of complex molecules that can interact with biological systems in a manner similar to natural compounds (Miller & Mitchison, 2004).

Antitumor Activity Enhancement

In the realm of medicinal chemistry, this compound is instrumental in the development of amino acid ester derivatives containing 5-fluorouracil. These derivatives exhibit significant antitumor activity, illustrating the acid's critical role in enhancing the efficacy of cancer-fighting compounds (Xiong et al., 2009).

Innovative Synthesis Approaches

Its application extends to facilitating innovative synthesis approaches, such as the continuous flow synthesis of 2,4,5-trifluorobenzoic acid. This process underscores the acid's utility in streamlining the production of synthetic intermediates, pivotal for pharmaceutical and material science industries (Deng et al., 2015).

Drug Carrier Potential

Additionally, this compound demonstrates potential in drug delivery systems. Its derivatives have been explored as carriers for drugs, highlighting its applicability in enhancing the delivery and efficacy of therapeutic agents (Bag et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-ethyl-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBIBYZHDBTPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2758892.png)

![1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)ethanone](/img/structure/B2758894.png)

![3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2758895.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758901.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2758903.png)

![N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide](/img/structure/B2758905.png)

![7-Methoxy-2-(pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2758908.png)